4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

JAK kinase inhibition Medicinal chemistry Kinase inhibitor synthesis

Researchers developing kinase inhibitors often face challenges in sourcing building blocks with the precise substitution pattern required for selective target engagement. 4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS 1487386-69-5) directly addresses this need. - Enables synthesis of JAK1/JAK2 dual inhibitors; a derivative achieved a JAK1 IC50 of 1.30 nM vs. JAK3 IC50 of 57 nM, demonstrating a >40-fold selectivity window. - The bromine handle supports efficient Suzuki and Buchwald-Hartwig cross-couplings for rapid SAR exploration. - Consistent 95% minimum purity minimizes catalytic cycle disruption and maximizes yield in multi-step syntheses. Global shipping with full quality documentation ensures reliable procurement for medicinal chemistry programs.

Molecular Formula C11H9BrFNO
Molecular Weight 270.10 g/mol
Cat. No. B13258134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline
Molecular FormulaC11H9BrFNO
Molecular Weight270.10 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H9BrFNO/c12-10-4-3-8(6-11(10)13)14-7-9-2-1-5-15-9/h1-6,14H,7H2
InChIKeyBHZQUQYVYDADDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline: Key Data & Applications


4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS: 1487386-69-5; C11H9BrFNO; MW 270.10) is a halogenated aromatic amine derivative featuring a furan-2-ylmethyl substituent. This compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate in the synthesis of JAK kinase inhibitors, as evidenced by its incorporation into potent JAK1/JAK2 dual inhibitors with nanomolar IC50 values [1]. The strategic combination of bromo, fluoro, and furan-2-ylmethyl groups provides unique electronic and steric properties that differentiate it from simpler aniline analogs, enabling precise molecular recognition in kinase binding pockets [1].

1 Building block for JAK family kinase pathway inhibition studies
2 Bromo-fluoro scaffold supports palladium-catalyzed cross-coupling diversification
3 Furan-2-ylmethyl pharmacophore enables kinase hinge-region interaction studies

4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline: Differentiation from Simpler Analogs


Simple substitution with other halogenated anilines (e.g., 4-bromo-3-fluoroaniline, 3-bromo-4-fluoro-N-methylaniline, or N-(furan-2-ylmethyl)aniline) fails to replicate the precise molecular recognition and synthetic versatility of 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline. The specific regioisomeric arrangement of bromo and fluoro substituents on the phenyl ring, coupled with the furan-2-ylmethyl amine moiety, confers a distinct electronic distribution that influences both reactivity in cross-coupling reactions and binding affinity in kinase inhibition assays [1]. The absence of the furan-2-ylmethyl group eliminates key hydrogen bonding and π-π stacking interactions observed in JAK inhibitor cocrystal structures, while alteration of the halogen substitution pattern markedly alters potency and selectivity profiles [2].

Target Compound
4-Bromo-3-fluoro regioisomer
Bromo and fluoro substituent vectors align with furan-2-ylmethyl group for binding pocket complementarity
Potential Substitute
3-Bromo-4-fluoro regioisomer
Altered halogen positioning may shift physicochemical profile and binding pocket complementarity; regioisomer-specific SAR context may not transfer
Target Compound
Furan-2-ylmethyl substituted aniline
Furan-2-ylmethyl group provides hydrogen bonding and stacking interactions with kinase hinge regions
Potential Substitute
Simpler aniline analogs (no furan group)
Absence of furan-2-ylmethyl pharmacophore may eliminate key kinase hinge-region interactions; target-engagement context may require review

4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline: Quantitative Evidence Guide


JAK1 Inhibition Potency

A derivative incorporating 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline as a key structural component exhibited potent inhibition of JAK family kinases, with IC50 values of 1.30 nM (JAK1), 12 nM (JAK2), 57 nM (JAK3), and 100 nM (TYK2) as measured in LANCE Ultra kinase assays at pH 7.5 [1]. In comparison, the clinical JAK inhibitor ruxolitinib demonstrates IC50 values of 3.3 nM (JAK1) and 2.8 nM (JAK2) [2], highlighting that the derivative achieves comparable potency against JAK1 and moderate activity against JAK2. This evidence underscores the critical role of the 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline scaffold in delivering high-affinity kinase inhibition.

JAK1 Inhibition
Reported
IC50 1.30 nM (JAK1)
Reported JAK1 pathway inhibition context in a derivative incorporating this scaffold
LANCE Ultra kinase assay; derivative-level data
JAK kinase inhibition Medicinal chemistry Kinase inhibitor synthesis

Regioisomeric Effects on Physicochemical Properties

Computational predictions indicate that 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS 1487386-69-5) possesses a distinct logP and topological polar surface area (TPSA) compared to its regioisomer 3-bromo-4-fluoro-N-(furan-2-ylmethyl)aniline (CAS 1564808-12-3). Using SwissADME predictions, the 4-bromo-3-fluoro analog exhibits a logP of 3.2 and TPSA of 34.1 Ų, whereas the 3-bromo-4-fluoro analog shows logP 3.4 and TPSA 34.1 Ų [1]. While the TPSA remains identical, the altered logP may influence membrane permeability and distribution. More importantly, the regioisomeric arrangement dictates the vector of the bromo and fluoro substituents relative to the furan-2-ylmethyl group, which in kinase inhibitor design can critically affect binding pocket complementarity .

Regioisomer logP
Class-level inference
logP 3.2 vs 3.4 (3-Br-4-F analog)
Regioisomer-specific physicochemical property context; predicted values may influence distribution profiles
SwissADME prediction; experimental verification needed
SAR studies Physicochemical profiling Regioisomer comparison

Purity Specifications and Synthetic Reproducibility

Reputable vendors specify a minimum purity of 95% for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline (CAS 1487386-69-5) . This is a standard research-grade purity that exceeds the typical 90% purity offered for many generic aniline building blocks. For example, the parent compound 4-bromo-3-fluoroaniline is commonly supplied at 98% purity , but the additional synthetic steps required to introduce the furan-2-ylmethyl group often result in lower purity if not rigorously controlled. The 95% specification ensures that researchers can rely on consistent performance in sensitive reactions such as Buchwald-Hartwig aminations or Suzuki couplings, minimizing variability due to impurities .

Purity Specification
Specification review
≥95%
Reported vendor specification may support synthetic reproducibility for cross-coupling workflows
Vendor certificate of analysis; batch review recommended
Quality control Synthetic reproducibility Vendor specifications

Suzuki-Miyaura Cross-Coupling Capability

The presence of a bromine atom at the 4-position of the phenyl ring enables efficient participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a key transformation in the synthesis of biaryl-containing drug candidates. While quantitative yield data for the specific compound is not publicly available, studies on the closely related 4-bromo-3-fluoroaniline demonstrate excellent reactivity, with reported yields exceeding 80% when coupled with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80°C) [1]. The additional furan-2-ylmethyl group does not sterically hinder the coupling site and may even enhance catalyst compatibility due to its electron-donating nature [2]. This contrasts with 3-bromo-4-fluoroaniline, which often exhibits lower yields due to electronic deactivation of the bromine site [3].

Suzuki-Miyaura Coupling
Class-level inference
Reported >80% yield (inferred from 4-bromo-3-fluoroaniline analog)
Supports cross-coupling diversification at the bromine site for library synthesis
Pd(PPh3)4, K2CO3, dioxane/water, 80°C; compound-specific data to verify
Cross-coupling Suzuki-Miyaura Organic synthesis

Furan-2-ylmethyl Group Enhances Kinase Binding

The furan-2-ylmethyl substituent in 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline provides additional hydrogen bonding and π-π stacking interactions with kinase hinge regions, as demonstrated by the sub-nanomolar JAK1 IC50 (1.30 nM) achieved by its derivative [1]. In contrast, the analogous compound lacking the furan-2-ylmethyl group, 4-bromo-3-fluoroaniline, shows no significant kinase inhibition when used as a building block, underscoring the essential role of the furan-2-ylmethyl moiety in achieving potent target engagement [2]. This differentiation is critical for medicinal chemists designing selective kinase inhibitors, as the furan-2-ylmethyl group offers a distinct pharmacophoric element not present in simpler anilines.

Pharmacophore Contribution
Reported
Reported >1000-fold affinity difference vs analog lacking furan-2-ylmethyl
Supports kinase hinge-region interaction context attributed to the furan-2-ylmethyl group
Derivative comparison data; scaffold-specific contribution
Pharmacophore Kinase hinge binder Binding affinity

4-Bromo-3-fluoro-N-(furan-2-ylmethyl)aniline: Research & Industrial Applications


Synthesis of JAK Kinase Inhibitors

Researchers can employ 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline as a building block to construct potent JAK1/JAK2 dual inhibitors. The compound's bromine atom facilitates Suzuki coupling to introduce diverse aryl groups, while the furan-2-ylmethyl group engages the kinase hinge region, as supported by the sub-nanomolar IC50 achieved by a derivative [1]. This scenario is ideal for teams developing next-generation therapies for myelofibrosis, rheumatoid arthritis, or inflammatory bowel disease.

Development of Selective Kinase Probes

The unique substitution pattern of this compound enables the design of selective kinase probes. By leveraging the distinct electronic effects of the bromo and fluoro substituents, researchers can fine-tune selectivity profiles, as demonstrated by the derivative's differential activity against JAK family members (JAK1 IC50 1.30 nM vs. JAK3 IC50 57 nM) [1]. This makes it a valuable tool for target validation and pathway dissection in cellular models.

Building Block for Cross-Coupling Reactions

The bromine atom serves as a versatile handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid diversification of chemical space. The 95% minimum purity ensures consistent yields and minimizes impurities that could compromise sensitive catalytic cycles . This scenario is particularly relevant for combinatorial chemistry and high-throughput synthesis applications.

Application
Selection Property
Validation Focus
JAK pathway inhibition studies
Bromo-fluoro-furan scaffold architecture
Kinase panel selectivity review
Kinase inhibitor library synthesis
Cross-coupling-ready bromine handle
Suzuki/Buchwald coupling efficiency
Regioisomer-specific SAR studies
4-Bromo-3-fluoro substitution pattern
Binding pocket complementarity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-3-fluoro-N-(furan-2-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.